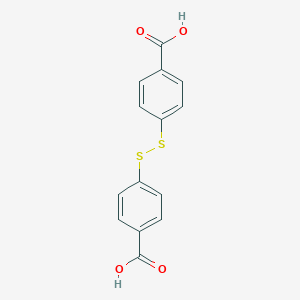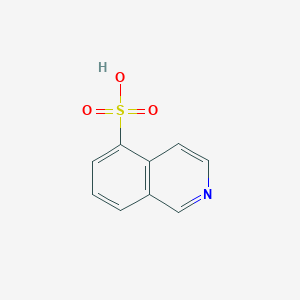
5-Isoquinolinesulfonic acid
概要
説明
5-Isoquinolinesulfonic acid is an organic compound with the molecular formula C9H7NO3S. It is characterized by the presence of an isoquinoline ring fused with a sulfonic acid group. This compound is known for its diverse applications in pharmaceuticals and organic synthesis .
科学的研究の応用
5-Isoquinolinesulfonic acid has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the synthesis of conjugates of oligoarginine peptides, which are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
将来の方向性
作用機序
Target of Action
5-Isoquinolinesulfonic acid, also known as Isoquinoline-5-sulfonic Acid, has been characterized as a bisubstrate-analog inhibitor of cAMP-dependent protein kinase . This enzyme plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
The compound interacts with its target, the cAMP-dependent protein kinase, by mimicking the natural substrates of the enzyme. This leads to the inhibition of the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway. By inhibiting cAMP-dependent protein kinase, the compound disrupts the normal functioning of this pathway, leading to downstream effects on cellular processes such as metabolism .
Pharmacokinetics
Given its molecular weight of 20922 , it is likely to have good bioavailability.
Result of Action
The inhibition of cAMP-dependent protein kinase by this compound can lead to a variety of cellular effects. For instance, it can affect cell proliferation and metabolism, given the role of the enzyme in these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is corrosive and can cause burns by all exposure routes . Therefore, its stability, efficacy, and action may be affected by factors such as pH and temperature.
生化学分析
Biochemical Properties
5-Isoquinolinesulfonic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been used in the synthesis of conjugates of oligoarginine peptides, which are known to inhibit cAMP-dependent protein kinase . This interaction suggests that this compound can modulate enzyme activity, potentially affecting various signaling pathways. Additionally, it has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectra .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-dependent protein kinase can lead to alterations in cell signaling, affecting processes such as cell growth and differentiation . Furthermore, its impact on gene expression can result in changes in the production of specific proteins, thereby influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit cAMP-dependent protein kinase by forming bisubstrate-analog inhibitors with oligoarginine peptides . This inhibition can lead to changes in enzyme activity, affecting downstream signaling pathways and gene expression. Additionally, molecular docking studies have provided insights into the binding interactions of this compound with various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and alterations in cellular metabolism . These dosage-dependent effects underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect the activity of cAMP-dependent protein kinase, which plays a crucial role in regulating metabolic processes . Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to specific cellular compartments, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, affecting its biochemical properties and cellular effects .
準備方法
5-Isoquinolinesulfonic acid can be synthesized through various methods. One common synthetic route involves the use of isoquinoline-5-sulfonyl chloride. The process typically includes the following steps :
Preparation of Isoquinoline-5-sulfonyl Chloride: Isoquinoline-5-sulfonyl chloride is prepared by reacting isoquinoline with thionyl chloride in the presence of N,N-dimethylformamide (DMF) under reflux conditions for 2 hours.
Hydrolysis: The resulting isoquinoline-5-sulfonyl chloride is then hydrolyzed in the presence of water to yield this compound.
化学反応の分析
5-Isoquinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various oxidizing and reducing agents .
類似化合物との比較
5-Isoquinolinesulfonic acid can be compared with other similar compounds, such as :
Isoquinoline-5-sulfonyl chloride: This compound is a precursor in the synthesis of this compound.
1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with different functional groups and applications.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative of isoquinoline with distinct chemical properties.
The uniqueness of this compound lies in its sulfonic acid group, which imparts specific chemical reactivity and applications in various fields.
特性
IUPAC Name |
isoquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMJTLUPSMCTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074903 | |
| Record name | 5-Isoquinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27655-40-9 | |
| Record name | 5-Isoquinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoquinolinesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoquinolinesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Isoquinolinesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Isoquinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-sulfonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


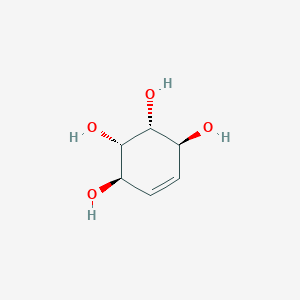
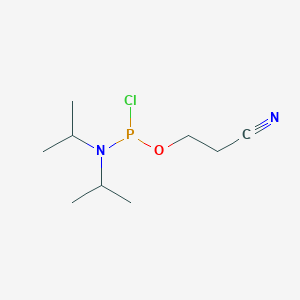
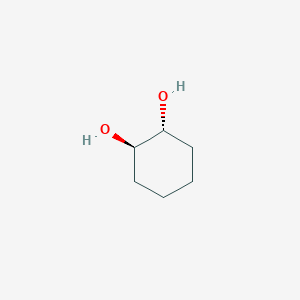
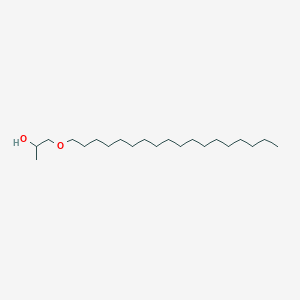
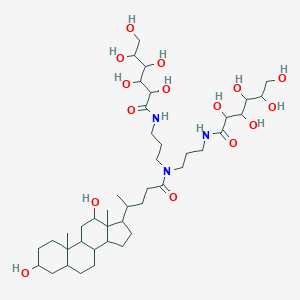
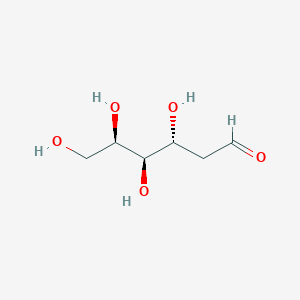
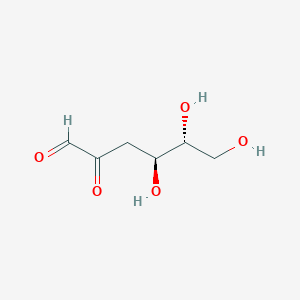
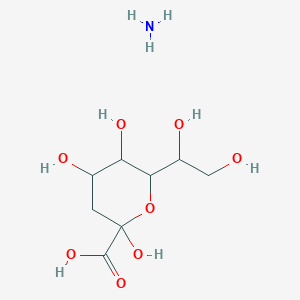
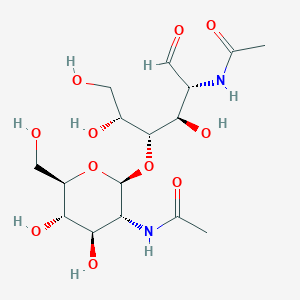
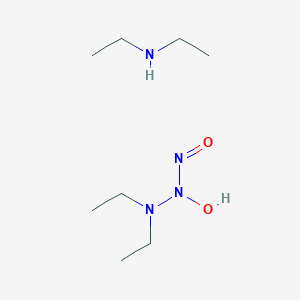
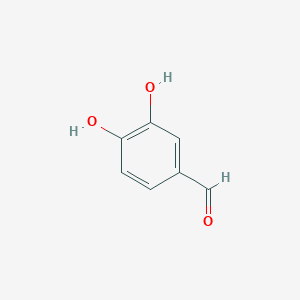
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13557.png)
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
